![molecular formula C6H5ClN4 B559664 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 84955-31-7](/img/structure/B559664.png)
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Descripción general
Descripción
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound with a unique structure that includes a fused pyrrole and pyrimidine ring system. This compound is widely used as a pharmaceutical intermediate due to its versatility and unique properties . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves several synthetic routes. One common method includes the following steps :
Condensation Reaction: In a solvent A, a compound shown in formula II and a compound shown in methylene reagent formula III undergo a condensation reaction under the action of a catalyst to obtain a compound shown in formula IV.
Addition Condensation Cyclization Reaction: In a solvent B, under the action of alkali, the compound shown in formula IV and formamidine salt undergo addition condensation cyclization and elimination reactions to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Another method involves the following steps :
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Preparation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: Formamidine is added to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: .
Conversion to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: .
Industrial Production Methods
Industrial production methods focus on optimizing yield, reducing by-products, and minimizing waste. These methods often involve multi-step organic reactions with precise control of reaction conditions to ensure high yields and purity .
Análisis De Reacciones Químicas
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various types of chemical reactions, including :
Electrophilic Substitution Reactions: Such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction Reactions: These reactions are less common but can be used to modify the compound’s structure.
Substitution Reactions: Common reagents include ammonia, formamidine, and various alkylating agents.
Major products formed from these reactions include derivatives that are used as intermediates in the synthesis of kinase inhibitors and other pharmaceutical compounds .
Aplicaciones Científicas De Investigación
Kinase Inhibitors
One of the primary applications of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is in the synthesis of kinase inhibitors. These inhibitors are critical in treating various diseases, particularly cancers. The compound's structure allows for modifications that enhance selectivity and potency against specific kinases involved in disease pathways. Notable examples include:
- Ruxolitinib
- Tofacitinib
- Baricitinib
These drugs are used in the treatment of conditions such as rheumatoid arthritis and certain types of cancer, emphasizing the compound's relevance in therapeutic development .
Antiviral Agents
Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, studies have shown its effectiveness against flaviviruses such as Zika virus and dengue virus . The structure of the compound allows for the design of new antiviral agents that can target these viruses effectively.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory potential. Derivatives have shown promise in inhibiting inflammatory pathways, which could lead to new treatments for inflammatory diseases .
Case Study 1: Development of Antiviral Agents
In a study investigating the antiviral activity of compounds based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, several derivatives were synthesized and tested against Zika virus and dengue virus. Compounds demonstrated significant antiviral activity, suggesting that modifications to the core structure could yield potent antiviral agents .
Compound | Activity Against ZIKV | Activity Against DENV |
---|---|---|
Compound 1 | High | High |
Compound 8 | Moderate | High |
Compound 11 | High | Moderate |
Case Study 2: Kinase Inhibitor Development
Research into kinase inhibitors derived from this compound has led to the discovery of new therapeutic agents targeting specific kinases involved in cancer progression. The ability to modify functional groups on the pyrrolo[2,3-d]pyrimidine core has been pivotal in enhancing drug efficacy while minimizing side effects .
Mecanismo De Acción
The mechanism of action of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its role as a kinase inhibitor . It inhibits the activity of one or more of the Janus kinase (JAK) family of enzymes, thereby interfering with the JAK-STAT signaling pathway. This pathway is involved in cell division, death, and tumor formation processes. By inhibiting this pathway, the compound can help treat various diseases, including cancer and inflammatory conditions .
Comparación Con Compuestos Similares
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific structure and reactivity. Similar compounds include :
7H-pyrrolo[2,3-d]pyrimidin-2-amine: Lacks the chlorine atom at the 4-position.
5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Contains an iodine atom instead of chlorine.
4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Contains a methoxy group instead of chlorine.
These similar compounds share the pyrrolo[2,3-d]pyrimidine core but differ in their substituents, which can significantly affect their chemical properties and applications.
Actividad Biológica
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS No. 84955-31-7) is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer and antiviral agent. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.
The molecular formula for this compound is C₆H₄ClN₃, with a molecular weight of 153.57 g/mol. The compound has been characterized by various physicochemical properties, including:
Property | Value |
---|---|
Boiling Point | Not specified |
Molar Refractivity | 38.9 |
Log P (octanol/water) | 1.43 to 2.24 |
TPSA | 41.57 Ų |
Solubility | High |
Anticancer Activity
Recent studies have highlighted the potential of this compound as a selective inhibitor of protein kinases involved in cancer progression, particularly CDK9/CyclinT and Haspin. In a series of experiments evaluating various derivatives, it was found that several compounds exhibited promising inhibitory activities:
- CDK9/CyclinT : The most potent derivative demonstrated an IC50 value of 0.38 μM .
- Haspin : Another derivative showed an IC50 value of 0.11 μM .
These findings suggest that derivatives of this compound could serve as valuable starting points for the development of new anticancer therapeutics .
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for its antiviral activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). A study identified several analogs with the 7H-pyrrolo[2,3-d]pyrimidine scaffold that exhibited significant antiviral effects:
- Compounds derived from this scaffold showed over 90% protection against DENV in vitro.
- Structural modifications at positions 4 and 7 were crucial for enhancing antiviral activity.
The mechanism of action remains to be fully elucidated; however, initial results indicate that these compounds may inhibit viral replication through interference with viral proteins .
Structure-Activity Relationships (SAR)
The SAR studies conducted on various derivatives of this compound have provided insights into how different substituents affect biological activity:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions enhances cytotoxicity and antiviral activity.
- Substituent Positioning : Variations in substituent positioning significantly impact the efficacy against both cancer cell lines and viruses.
- Core Structure Variability : The ability to replace the pyrrolo[2,3-d]pyrimidine core with other heterocycles like purines has been explored to create new chemotypes with improved biological profiles .
Synthesis Methods
The synthesis of this compound has been optimized to achieve high yields and purity. A novel method involves a four-step reaction sequence that minimizes by-products and waste:
- Starting Material : Ethyl 2-cyanoacetate is reacted with bromo compounds under controlled conditions.
- Reaction Conditions : The use of ammonia in methanol facilitates the formation of the target compound with yields exceeding 90% .
- Purification : The final product can be purified using silica gel chromatography without requiring additional purification steps .
Case Studies
Several case studies have demonstrated the application of this compound in preclinical settings:
- In Vivo Efficacy : Animal models treated with selected derivatives showed significant tumor reduction compared to controls.
- Safety Profile : Toxicity assessments indicated manageable side effects at therapeutic doses, suggesting a favorable safety profile for further clinical development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic aromatic substitution or chlorination of precursor molecules. A key method involves refluxing 2,6-diaminopyrimidin-4(3H)-one with aldehydes, followed by Boc protection and chlorination using phosphorus oxychloride (POCl₃) under acidic conditions .
- Example protocol :
- Optimization tips :
Q. How is the purity and structural integrity of this compound validated?
Characterization relies on multimodal spectroscopy :
- ¹H/¹³C NMR : Key signals include δ 11.41 ppm (7-NH proton) and δ 153–150 ppm (pyrimidine carbons) .
- HRMS : Confirm molecular weight (e.g., C₈H₆ClN₃ requires m/z 181.62) .
- Elemental analysis : Match calculated vs. experimental values for C, H, N, and Cl (e.g., ±0.2% deviation) .
Advanced Research Questions
Q. How can substituent effects at the 4-position influence reactivity in downstream derivatization?
The chlorine atom at C4 is highly reactive, enabling substitutions with amines, thiols, or aryl groups.
- Case study : Reacting this compound with substituted anilines in isopropanol/HCl yields N⁴-aryl derivatives (e.g., 61% yield for 3-bromo-4-fluoroaniline derivative) .
- Mechanistic insight : Acidic conditions protonate the pyrimidine ring, enhancing nucleophilic attack at C4 .
- Data contradiction : Yields vary significantly (27–94%) depending on electron-withdrawing/donating groups on the aryl amine .
Q. What strategies resolve discrepancies in biological activity data for kinase inhibitors derived from this scaffold?
Derivatives of this compound show variable inhibition of EGFR, Her2, and CDK2 kinases .
- Analytical approach :
- Use enzyme-linked immunosorbent assays (ELISA) to quantify IC₅₀ values.
- Validate binding modes via molecular docking (e.g., PyMOL, AutoDock) against kinase crystal structures .
- Critical factor : Substituents at C6 (e.g., phenylethyl groups) enhance hydrophobic interactions in kinase active sites .
Q. How are solvent and catalyst systems optimized for Suzuki couplings involving this compound?
For C6 functionalization , Suzuki-Miyaura coupling is effective:
- Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃ base, THF/ethanol solvent (reflux, 12–48 hours) .
- Yield improvements :
Q. What advanced analytical methods address challenges in quantifying trace impurities?
Propiedades
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVLSUIQHWGALQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415906 | |
Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84955-31-7 | |
Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.